4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of both oxadiazole and triazole rings, which are known for their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring but lacks the triazole ring, resulting in different biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Another similar compound with a different substitution pattern on the oxadiazole ring, leading to variations in its chemical reactivity and biological effects.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUHSQSCIAODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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